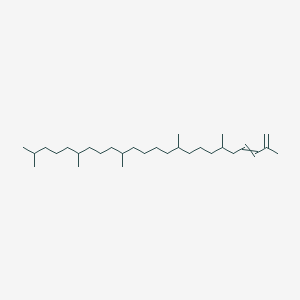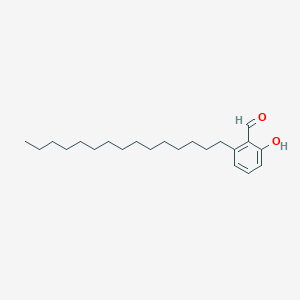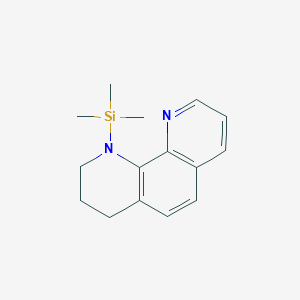
1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of a trimethylsilyl group, which can significantly alter its chemical properties and reactivity. 1,10-Phenanthroline itself is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the bromination of 1,2,3,4-tetrahydro-1,10-phenanthroline, which can afford a new heterocyclic compound . The bromide salt of this compound can be isolated from the bromination system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same principles as laboratory methods, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination , and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or water/methanol mixtures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 1,2,3,4-tetrahydro-1,10-phenanthroline yields 6-bromo-1,2,3,4-tetrahydro-1,10-phenanthroline .
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Acts as an inhibitor of metallopeptidases by chelating metal ions required for enzyme activity.
Industry: Utilized in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of 1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- involves its ability to chelate metal ions. This chelation can inhibit the activity of metallopeptidases by removing the metal ion required for catalytic activity, leaving an inactive apoenzyme . The compound primarily targets zinc metallopeptidases, with a much lower affinity for calcium .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: Similar to 1,10-phenanthroline in terms of coordination properties but with different nitrogen donor arrangements.
Ferroin: A well-studied complex of 1,10-phenanthroline with iron, used as a redox indicator.
Phenanthrene: The hydrocarbon backbone of 1,10-phenanthroline, lacking the nitrogen atoms.
Uniqueness
1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which can significantly alter its chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
78271-93-9 |
|---|---|
Molekularformel |
C15H20N2Si |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
3,4-dihydro-2H-1,10-phenanthrolin-1-yl(trimethyl)silane |
InChI |
InChI=1S/C15H20N2Si/c1-18(2,3)17-11-5-7-13-9-8-12-6-4-10-16-14(12)15(13)17/h4,6,8-10H,5,7,11H2,1-3H3 |
InChI-Schlüssel |
LRAZVFDEXYQYJG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N1CCCC2=C1C3=C(C=CC=N3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)
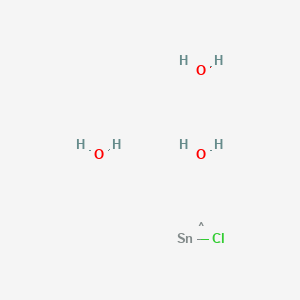
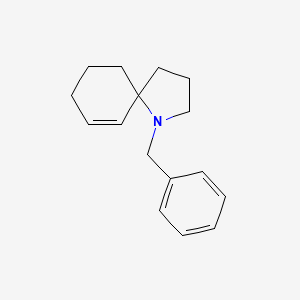
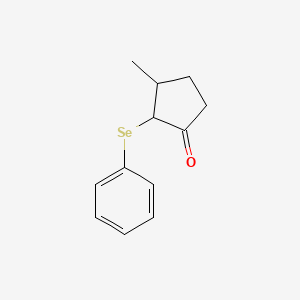
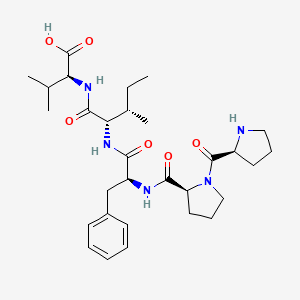
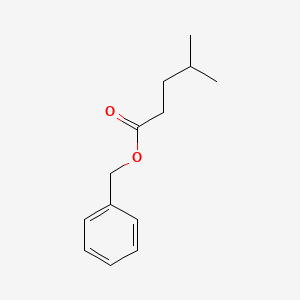
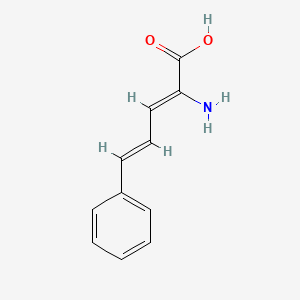


![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)
